N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound that belongs to a class of spirocyclic compounds with significant implications in medicinal chemistry. This compound features a unique structural framework that includes a spirocyclic oxetane fused with a nitrogen-containing ring, which enhances its potential biological activity.
The compound is classified under the IUPAC name N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide and has the CAS number 156720-75-1. It is characterized by the molecular formula and a molecular weight of approximately 273.33 g/mol. The compound is available in various chemical supply catalogs and is noted for its purity levels often exceeding 95% .
The synthesis of N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves several key steps:
The molecular structure of N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can be represented as follows:
The structural formula indicates the presence of two oxygen atoms in a dioxane configuration and a nitrogen atom within the azaspiro system. The compound’s three-dimensional conformation contributes significantly to its biological activity.
N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical transformations:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is primarily associated with its interaction with biological targets such as enzymes or receptors:
N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically appears as a solid at room temperature and exhibits stability under standard laboratory conditions.
N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several notable applications:
The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core represents a sophisticated molecular design engineered to impose precise three-dimensional constraints on pharmacophores. The spiro[3.5]nonane architecture forces the molecule into a saddle-shaped conformation where the fused tetrahydrofuran rings (6,8-dioxa) lock the central piperidine (2-aza) into equatorial-oriented substituents. This configuration minimizes gauche interactions and reduces conformational entropy, enhancing binding affinity to target proteins [3]. The geminal dimethyl group at C7 further rigidifies the structure by introducing steric repulsion with adjacent methylene groups, suppressing ring-flip transitions and enforcing a stable chair-boat conformation ideal for insertion into deep binding pockets [2] [6]. Quantum mechanical calculations reveal the 1,3-dioxolane oxygen atoms participate in anomeric stabilization of the proximal carboxamide carbonyl, lowering its LUMO energy by ~1.8 eV and facilitating H-bond acceptance – a critical feature for target engagement [8].
Table 1: Conformational Analysis of 7,7-Dimethyl-6,8-Dioxa-2-Azaspiro[3.5]Nonane
Parameter | Value/Characteristic | Structural Impact | |
---|---|---|---|
Ring Fusion Geometry | Perpendicular spiro junction | Eliminates cis-trans isomerism | |
C7-Quaternization | Gem-dimethyl substitution | Blocks ring inversion; enforces chair conformation | |
Anomeric Effect (O-C-O) | Stabilization energy: ~5 kcal/mol | Prefers axial orientation; polarizes C-N bond | |
Molecular Volume | 157.21 g/mol (core scaffold) | Optimized for deep cavity binding | [2] [6] |
The N-benzyl carboxamide moiety serves as a tunable vector for target-specific interactions, leveraging both steric and electronic modulation. The benzyl group’s phenyl ring provides a π-electron surface for T-shaped stacking with tyrosine/tryptophan residues, while its methylene linker permits rotational freedom to adapt to hydrophobic subpockets. Structure-activity relationship (SAR) studies of analogous spirocyclic carboxamides demonstrate that unsubstituted benzyl groups exhibit ~3-fold higher affinity for neurological targets compared to cyclohexylmethyl analogs due to enhanced cation-π interactions with neuronal receptor binding sites [3]. The carboxamide NH acts as a critical H-bond donor to backbone carbonyls of proteins like BTK kinase or sigma receptors, with IR spectroscopy confirming its high polarization (νNH = 3380 cm-1) in the scaffold. Introducing para-electron withdrawing groups (e.g., -CF3) on the benzyl ring boosts metabolic stability by ~40% without compromising potency, as confirmed by microsomal half-life assays [7].
The spiro[3.5]nonane framework demonstrates superior pharmacological properties over alternative bicyclic systems due to its balanced lipophilicity and three-dimensionality. When compared to tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (log P = 2.1), the 6,8-dioxa variant in our target compound exhibits reduced lipophilicity (calculated log P = 1.4) while maintaining comparable membrane permeability (Papp Caco-2 = 12 × 10−6 cm/s) [4] [6]. This polarity enhancement derives from oxygen’s lone pairs participating in solvent hydrogen bonding, reducing aggregation propensity. Crucially, the 7,7-dimethyl-2-azaspiro[3.5]nonane analog lacking dioxa bridges shows 10-fold lower aqueous solubility (0.12 mg/mL) than our dioxa derivative (1.8 mg/mL), confirming the oxygen atoms’ role in improving pharmaceutical properties [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3